![molecular formula C10H13N B2824732 2-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 341009-38-9](/img/structure/B2824732.png)
2-Methyl-2,3-dihydro-1H-inden-1-amine
Overview
Description
Scientific Research Applications
- Researchers have explored the anti-inflammatory and analgesic potential of 2-Methyl-2,3-dihydro-1H-inden-1-amine derivatives. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising anti-inflammatory and analgesic activities .
- 2-Methyl-2,3-dihydro-1H-inden-1-amine serves as a valuable synthetic intermediate in organic chemistry. It participates in various reactions to produce more complex molecules. Researchers use it as a building block for the synthesis of other compounds .
Anti-Inflammatory and Analgesic Properties
Synthetic Intermediates
Yellow Crystal Formation
Safety and Hazards
Mechanism of Action
Target of Action
2-Methyl-2,3-dihydro-1H-inden-1-amine is a cyclic amine that is structurally related to amphetamine Given its structural similarity to amphetamine, it may interact with similar targets, such as monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .
Mode of Action
Based on its structural similarity to amphetamine, it might exert its effects by increasing the release or blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
Given its potential interaction with monoamine transporters, it may influence the monoaminergic system, affecting pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
Similar to other amines, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its potential interaction with monoamine transporters, it may influence neuronal activity, potentially leading to changes in mood, cognition, and behavior .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-inden-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOLXLSYGKBIJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
341009-38-9 | |
Record name | 2-methyl-2,3-dihydro-1H-inden-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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